5-Methyl-3-(trifluoromethyl)picolinic acid
Description
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-5(8(9,10)11)6(7(13)14)12-3-4/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRASENGVRHGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-31-7 | |
| Record name | 5-Methyl-3-(trifluoromethyl)picolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Chemical Transformations of 5 Methyl 3 Trifluoromethyl Picolinic Acid and Its Analogs
Strategic Approaches for Pyridine (B92270) Ring Functionalization and Carboxylation
The functionalization of the pyridine core is a desirable transformation in organic synthesis. beilstein-journals.org A variety of strategies have been developed for the site-selective introduction of functional groups, including alkylation, arylation, borylation, and halogenation. researchgate.net The carboxylation of N-heteroarenes using carbon dioxide is a particularly attractive method for synthesizing carboxylic acids due to the economic and sustainable nature of using CO2 as a reagent. researchgate.netchemistryviews.org However, controlling the regioselectivity of these transformations remains a key challenge. researchgate.net
Halogenated pyridines are critical intermediates in the synthesis of numerous biocides and other functional molecules. youtube.com The introduction of a halogen atom onto the pyridine ring provides a versatile handle for subsequent transformations, including the introduction of a carboxyl group. Because pyridine is an electron-deficient heteroarene, electrophilic halogenations often require harsh conditions such as high temperatures. youtube.com Radical chlorination at high temperatures is one strategy employed for this purpose. youtube.com
Once a halogenated pyridine precursor, such as a 2-halo-5-methyl-3-(trifluoromethyl)pyridine, is obtained, it can be converted to the corresponding picolinic acid. A common laboratory-scale method involves metal-halogen exchange with an organolithium reagent followed by quenching with carbon dioxide (CO₂). Alternatively, palladium-catalyzed carboxylation reactions can be employed. The synthesis of various aminopicolinic acid derivatives has been successfully demonstrated starting from halogenated precursors, highlighting the utility of this approach. umsl.edu For instance, the reaction of picolinic acid with thionyl chloride to generate an acid chloride in situ can sometimes lead to chlorinated byproducts, such as 4-chloro-N-alkyl-N-phenylpicolinamides, demonstrating the reactivity of the pyridine ring under certain conditions. researchgate.net
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically involve a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com A palladium(0) species initiates the cycle by inserting into a carbon-halide bond of an aryl or heteroaryl halide. youtube.com Subsequent reaction with an organometallic coupling partner (transmetalation) and elimination of the final product regenerates the palladium(0) catalyst. youtube.com
This methodology is widely applied to the synthesis of functionalized pyridines. beilstein-journals.org For analogs of 5-Methyl-3-(trifluoromethyl)picolinic acid, palladium-catalyzed reactions such as the Suzuki or Stille coupling can be used to introduce various aryl or heteroaryl substituents onto the pyridine ring, starting from a halogenated precursor. Furthermore, palladium catalysis is instrumental in C-N cross-coupling reactions to synthesize aniline (B41778) derivatives and other nitrogen-containing heterocycles. nih.gov While less common for direct carboxylation, specialized palladium-catalyzed systems have been developed for coupling reactions involving carboxylic acid derivatives, such as the decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. rsc.org
Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R-M) | Typical Electrophile (R'-X) | Bond Formed |
| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Aryl/Vinyl Halide/Triflate | C-C |
| Stille Coupling | Organostannane (R-SnR'₃) | Aryl/Vinyl Halide/Triflate | C-C |
| Heck Coupling | Alkene | Aryl/Vinyl Halide/Triflate | C-C |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | C-C |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl/Vinyl Halide/Triflate | C-N |
The oxidation of an alkyl group at the 2-position of the pyridine ring is a direct and widely used method for the synthesis of picolinic acids. wikipedia.org On a commercial scale, picolinic acid is produced by the oxidation of 2-picoline (2-methylpyridine) using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through ammoxidation followed by hydrolysis of the resulting nitrile. wikipedia.org
This strategy can be applied to the synthesis of substituted picolinic acids. For the target molecule, a precursor such as 2,5-dimethyl-3-(trifluoromethyl)pyridine could be selectively oxidized at the 2-methyl position to yield 5-Methyl-3-(trifluoromethyl)picolinic acid. Various catalytic systems have been developed to perform such oxidations under milder conditions. For example, the Amoco system, which consists of cobalt and manganese salts with a bromide source, is used for the industrial oxidation of alkylaromatic compounds. mdpi.com More recent research has explored novel catalytic methods, such as the synthesis of picolinates through a cooperative vinylogous anomeric-based oxidation, which can proceed without a traditional oxidizing agent. rsc.orgnih.govresearchgate.net Another approach involves the oxidative conversion of precursors like 5-(2'-furyl)-hydantoin into pyridyl oxazine (B8389632) derivatives, which are related to picolinic acids. google.com
Introduction and Positional Selectivity of Methyl and Trifluoromethyl Groups
The regioselective introduction of the methyl and trifluoromethyl groups onto the pyridine ring is a critical aspect of synthesizing 5-Methyl-3-(trifluoromethyl)picolinic acid. The directing effects of the pyridine nitrogen and any existing substituents must be carefully considered to achieve the desired 3,5-substitution pattern.
The methylation of pyridine rings can be accomplished through several distinct mechanisms. Direct C-H methylation is a highly desirable but challenging transformation. Recent advances include a rhodium-catalyzed method that enables the direct methylation of pyridines at the C-3 and C-5 positions by exploiting a temporary dearomatization of the ring. rsc.orgrsc.org This approach allows normally electrophilic aromatic compounds to become nucleophilic and react with methylating agents like methanol (B129727) or formaldehyde. rsc.orgrsc.org
Other strategies target specific positions based on the reactivity of the starting material. For instance, pyridine N-oxides can undergo metal-free methylation at the C-2 position using peroxides as a source of methyl radicals. researchgate.net For α-methylation (C-2 or C-6), protocols using Raney nickel as a catalyst with high-boiling alcohols have been developed. researchgate.net A patented process describes the methylation of pyridine compounds at the alpha position using an organic compound capable of forming methyl radicals in the presence of a nickel and nickel oxide catalyst. google.com The choice of method depends on the desired position of methylation and the substituents already present on the pyridine ring.
The trifluoromethyl (CF₃) group is a crucial substituent in pharmaceutical and materials chemistry, known for its ability to enhance metabolic stability and lipophilicity. acs.org Direct C-H trifluoromethylation offers an efficient route to introduce this group, but controlling regioselectivity can be difficult when using highly reactive trifluoromethyl radicals. chemistryviews.orgresearchgate.net
To overcome this, advanced reagents and techniques have been developed for the selective trifluoromethylation of pyridines. Nucleophilic trifluoromethylation methods can provide high selectivity for the C-2 and C-4 positions. chemistryviews.org Achieving trifluoromethylation at the C-3 position has been a significant challenge. One successful strategy involves activating the pyridine ring through hydrosilylation, followed by a reaction with a nucleophilic CF₃ source like a Togni reagent. chemistryviews.org Another powerful approach is the direct C-H trifluoromethylation of pyridinium (B92312) salts. In this method, the pyridine is first activated by N-methylation, which directs the subsequent nucleophilic trifluoromethylation to the C-2 or C-6 positions with high regioselectivity using an inexpensive source like trifluoroacetic acid (TFA). researchgate.netacs.org Light-promoted methods using reagents such as triflyl chloride or Langlois' reagent have also been developed for the trifluoromethylation of pyridones and related N-heteroarenes. acs.org
Table 2: Selected Reagents for Pyridine Trifluoromethylation
| Reagent/Method | Type | Target Position(s) | Key Features |
| Trifluoromethyl Radicals | Radical | Mixture of 2-, 3-, 4- | Low regioselectivity. researchgate.net |
| Togni Reagent I | Nucleophilic (after activation) | 3-position | Requires hydrosilylation of pyridine to activate the ring. chemistryviews.org |
| Trifluoroacetic Acid (TFA) | Nucleophilic | 2- or 6-position | Requires pre-activation of pyridine as an N-methylpyridinium salt. researchgate.netacs.org |
| Triflyl Chloride (CF₃SO₂Cl) | Radical | - | Used in photoredox catalysis for trifluoromethylation of pyridones. acs.org |
| Langlois' Reagent (CF₃SO₂Na) | Radical | - | Used in light-promoted, catalyst-free trifluoromethylation of N-heteroarenes. acs.org |
Derivatization Strategies for Structural Diversification and Bioactivity Exploration
Modification of the carboxylic acid group of picolinic acid and its analogs is a primary strategy for structural diversification. These transformations can profoundly influence the molecule's polarity, hydrogen bonding capability, and steric profile, which in turn affects its interaction with biological targets and its ability to cross cellular membranes.
The conversion of a carboxylic acid to an ester is a widely employed prodrug strategy aimed at improving the oral bioavailability and membrane permeability of a parent drug. Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross lipophilic cell membranes. Masking the polar carboxylic acid group as a less polar ester enhances lipophilicity, facilitating passive diffusion across biological barriers. exo-ricerca.itmdpi.com Once inside the cell or body, the ester can be hydrolyzed by endogenous enzymes, such as carboxylesterases, to release the active carboxylic acid. exo-ricerca.it
While specific examples detailing the esterification of 5-methyl-3-(trifluoromethyl)picolinic acid for prodrug purposes are not extensively documented in the cited literature, the general principles of this strategy are well-established. edu.krd The synthesis of such esters can be achieved through standard chemical methods. For instance, the picolinic acid can first be converted to a more reactive acyl chloride, often using reagents like thionyl chloride, which can then be reacted with a desired alcohol to form the ester. edu.krd This approach allows for the introduction of various alkyl or aryl groups to fine-tune the physicochemical properties of the resulting prodrug.
The choice of the ester promoiety is critical and can be tailored to control the rate of hydrolysis and target specific tissues. For example, simple alkyl esters may be designed for systemic delivery, while more complex esters can be engineered for targeted release. exo-ricerca.it This strategy of enhancing permeability through esterification remains a viable, though underexplored, avenue for optimizing the therapeutic potential of 5-methyl-3-(trifluoromethyl)picolinic acid and its analogs.
Amidation, the reaction of the carboxylic acid group with an amine to form an amide, is another cornerstone of structural diversification for exploring bioactivity. Amide derivatives of trifluoromethyl-substituted pyridine scaffolds have been synthesized and evaluated for a range of biological activities, particularly in the agrochemical field. rsc.orgrsc.org
The synthesis of these amides typically involves an initial activation of the picolinic acid. For example, reacting 3-chloro-5-(trifluoromethyl)picolinic acid with phosphorus oxychloride (POCl₃) generates the corresponding acyl chloride in situ. This activated intermediate is then condensed with a selected amine to yield the desired amide derivative. rsc.org This method has been successfully used to create a series of novel trifluoromethylpyridine amides containing thioether, sulfone, and sulfoxide (B87167) moieties. rsc.orgrsc.org
Research has shown that these structural modifications can lead to significant biological activity. For instance, certain trifluoromethylpyridine amide derivatives have demonstrated notable antibacterial and insecticidal properties. rsc.orgrsc.org The bioactivity is highly dependent on the nature of the substituents introduced via the amidation reaction.
Bioactivity of Trifluoromethylpyridine Amide Derivatives
Illustrates the antibacterial and insecticidal activities of selected amide derivatives of trifluoromethylpicolinic acid analogs against various pests and pathogens.
| Compound | Substituent (R) on Amide | Target Organism | Activity/Efficacy | Source |
|---|---|---|---|---|
| F10 | (Structure not detailed) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 83 mg/L | rsc.org |
| E3 | -CH₂CH₂S-CH₂(4-Br-2-F-Ph) | Plutella xylostella (Diamondback moth) | 75% mortality | rsc.orgrsc.org |
| E11 | -CH₂CH₂S-CH₂(2,4-diCl-Ph) | Plutella xylostella (Diamondback moth) | 70% mortality | rsc.org |
| E24 | -CH₂CH₂S-CH₂(2,3,4-triF-Ph) | Plutella xylostella (Diamondback moth) | 70% mortality | rsc.org |
| G2 | -CH₂CH₂S(O)-CH₂(4-F-Ph) | Plutella xylostella (Diamondback moth) | 75% mortality | rsc.org |
This data underscores how the amidation of the picolinic acid core allows for the systematic exploration of structure-activity relationships, leading to the identification of compounds with potent biological effects.
The synthesis of more complex, poly-substituted pyridine rings is crucial for accessing novel chemical space and developing compounds with highly specific activities. One powerful method for constructing such structures is the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.orgsynarchive.com This reaction allows for the generation of 2,3,6-trisubstituted pyridines through the cyclocondensation of an enamine with an ethynylketone. organic-chemistry.org
This synthetic route is particularly relevant for creating analogs of 5-methyl-3-(trifluoromethyl)picolinic acid. By choosing appropriate starting materials, such as a trifluoromethyl-containing ethynylketone and a β-enamino ester, it is possible to construct a pyridine ring with the desired trifluoromethyl group, an ester group (a precursor to the carboxylic acid), and other substituents in a controlled manner.
The general mechanism of the Bohlmann-Rahtz synthesis involves:
Condensation: The reaction begins with the condensation of an enamine and an ethynylketone, which forms an aminodiene intermediate. organic-chemistry.org
Isomerization: The aminodiene intermediate undergoes a heat-induced E/Z isomerization to adopt the correct conformation for cyclization. organic-chemistry.org
Cyclodehydration: The final step is a cyclodehydration event that results in the formation of the aromatic pyridine ring. organic-chemistry.org
Modifications to the classical Bohlmann-Rahtz synthesis have been developed to make the reaction more versatile and efficient, allowing it to proceed in a single step under milder conditions, for example by using acid catalysis. organic-chemistry.org Other synthetic strategies for building the trifluoromethylated pyridine core include cyclocondensation reactions that assemble the ring from different trifluoromethyl-containing building blocks. beilstein-journals.orgnih.gov These methods provide a robust platform for the synthesis of a diverse library of poly-substituted trifluoromethylated picolinic acids, enabling extensive exploration of their chemical and biological properties.
Molecular Structure, Conformational Analysis, and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed insight into the molecular framework of a compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and other spectroscopic methods is typically employed for unambiguous structural confirmation.
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for detecting other magnetically active nuclei like fluorine.
¹H NMR: A proton NMR spectrum for 5-Methyl-3-(trifluoromethyl)picolinic acid would be expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons on the pyridine (B92270) ring would likely appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent trifluoromethyl and carboxylic acid groups. The methyl group protons would appear as a sharp singlet, typically in the upfield region of the aromatic signals.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methyl group, the carboxylic acid, and the trifluoromethyl group. The carbon of the trifluoromethyl group would be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A ¹⁹F NMR spectrum would show a singlet for the -CF₃ group, confirming its presence. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.
Despite the power of these techniques, specific experimental NMR data (chemical shifts, coupling constants) for 5-Methyl-3-(trifluoromethyl)picolinic acid are not available in the reviewed scientific literature.
High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for 5-Methyl-3-(trifluoromethyl)picolinic acid is C₈H₆F₃NO₂.
While experimental HRMS data is not found in published literature, predicted values for common adducts can be calculated. These predictions are based on the compound's exact monoisotopic mass of 205.03506 Da. uni.lu Analysis of the fragmentation pattern in a tandem MS/MS experiment would provide further structural confirmation, likely showing characteristic losses of H₂O, CO₂, and fragments related to the trifluoromethyl group.
Table 1: Predicted m/z Values for Adducts of 5-Methyl-3-(trifluoromethyl)picolinic acid
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 206.04234 |
| [M+Na]⁺ | 228.02428 |
| [M-H]⁻ | 204.02778 |
| [M+NH₄]⁺ | 223.06888 |
| [M+K]⁺ | 243.99822 |
Data sourced from predicted values. uni.lu
IR and UV/Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, C-H stretches for the aromatic ring and methyl group, and strong C-F stretching bands characteristic of the trifluoromethyl group.
Ultraviolet-Visible (UV/Vis) Spectroscopy: The UV/Vis spectrum, typically measured in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring system. The position and intensity of these bands (λmax) provide insight into the electronic structure of the conjugated system.
Specific experimental IR and UV/Vis spectral data for 5-Methyl-3-(trifluoromethyl)picolinic acid have not been reported in the surveyed literature.
Crystallographic Studies for Solid-State Architecture and Intermolecular Interactions
Crystallographic studies, particularly single-crystal X-ray diffraction, offer the definitive determination of a molecule's three-dimensional structure in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If a suitable crystal of 5-Methyl-3-(trifluoromethyl)picolinic acid were analyzed, this method would yield a precise 3D model of the molecule. This would confirm the planar structure of the pyridine ring and provide exact measurements for:
C-C, C-N, C-O, C-H, and C-F bond lengths.
Bond angles within the pyridine ring and its substituents.
Torsional angles, defining the orientation of the carboxylic acid and trifluoromethyl groups relative to the ring.
Furthermore, the analysis would reveal how the individual molecules pack together to form the crystal lattice. A search of crystallographic databases, such as the Cambridge Structural Database, did not yield any entries for the crystal structure of 5-Methyl-3-(trifluoromethyl)picolinic acid. nih.goviucr.org
The crystal packing is governed by a network of intermolecular forces. A key feature expected in the crystal structure of 5-Methyl-3-(trifluoromethyl)picolinic acid would be hydrogen bonding involving the carboxylic acid group. Typically, carboxylic acids form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule.
Other significant non-covalent interactions that would be analyzed include:
π-π stacking: Interactions between the electron clouds of adjacent pyridine rings.
C-H···O and C-H···F interactions: Weaker hydrogen bonds involving the methyl and aromatic protons with oxygen or fluorine atoms on adjacent molecules.
Halogen bonding and dipole-dipole interactions involving the highly electronegative trifluoromethyl group.
A detailed analysis of these interactions is crucial for understanding the solid-state properties of the material. However, without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions for 5-Methyl-3-(trifluoromethyl)picolinic acid is not possible. For the related compound 5-(trifluoromethyl)picolinic acid monohydrate, studies have revealed an extensive water-bridged hydrogen-bonding network. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| 5-Methyl-3-(trifluoromethyl)picolinic acid |
| 5-(trifluoromethyl)picolinic acid |
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For 5-Methyl-3-(trifluoromethyl)picolinic acid, molecular modeling techniques such as Density Functional Theory (DFT) and molecular docking can offer profound insights into its electronic structure, conformational preferences, and potential as a ligand for biological macromolecules.
Density Functional Theory (DFT) for Electronic Structure and Charge Distribution
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT offers a balance between computational cost and accuracy. For molecules like 5-Methyl-3-(trifluoromethyl)picolinic acid, DFT calculations are invaluable for elucidating the influence of its distinct substituents on the pyridine ring's electronic properties.
A typical DFT study on this molecule would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar substituted pyridine derivatives. researchgate.net This process finds the lowest energy arrangement of the atoms. Following optimization, various electronic properties can be calculated.
The electronic charge distribution is significantly influenced by the opposing electronic effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl group, due to the high electronegativity of fluorine atoms, is expected to create a region of low electron density (an electrophilic area) on the pyridine ring, particularly at the C3 position. Conversely, the methyl group at C5 would slightly increase the electron density at its position. The nitrogen atom and the carboxylic acid group further polarize the molecule.
Analysis of the Molecular Electrostatic Potential (MESP) surface would visually represent this charge distribution. The MESP map would likely show negative potential (red/yellow) around the nitrogen atom and the carbonyl oxygen of the carboxylic acid, indicating regions susceptible to electrophilic attack or coordination with cations. Positive potential (blue) would be expected around the carboxylic acid proton and potentially near the trifluoromethyl group, highlighting areas for nucleophilic interaction.
Natural Bond Orbital (NBO) or Mulliken population analysis would provide quantitative data on the partial atomic charges on each atom. This data is critical for understanding intramolecular interactions and for parameterizing molecular mechanics force fields used in subsequent simulations like molecular docking.
Table 1: Representative Data from DFT Analysis of a Substituted Picolinic Acid This table illustrates the type of data generated from DFT calculations. The values are hypothetical and serve as an example for a molecule similar to 5-Methyl-3-(trifluoromethyl)picolinic acid.
| Atom/Parameter | Calculated Value | Interpretation |
|---|---|---|
| Partial Atomic Charges (NBO) | ||
| N1 (Pyridine) | -0.65 e | High negative charge, indicating a Lewis basic site. |
| C2 (Carboxylic Acid attached) | +0.45 e | Electron deficient due to adjacent N and COOH group. |
| C3 (CF3 attached) | +0.50 e | Significant positive charge due to the CF3 group. |
| C(CF3) | +0.75 e | Highly electron deficient. |
| F (average of 3) | -0.30 e | High negative charge, as expected for fluorine. |
| C5 (Methyl attached) | -0.10 e | Slightly electron-rich due to methyl group donation. |
| Molecular Properties | ||
| Dipole Moment | 3.5 D | Indicates significant overall molecular polarity. |
Prediction of Molecular Conformations and Ligand-Target Docking
The biological function of a molecule is intrinsically linked to its three-dimensional shape and its ability to interact with specific protein targets. Computational methods can predict the preferred conformations of 5-Methyl-3-(trifluoromethyl)picolinic acid and simulate its binding to a target active site.
Molecular Conformations: The primary source of conformational flexibility in 5-Methyl-3-(trifluoromethyl)picolinic acid is the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. The orientation of the -COOH group relative to the pyridine nitrogen is critical as it can influence intramolecular hydrogen bonding and the molecule's ability to act as a bidentate chelating agent.
A conformational analysis would involve systematically rotating this bond (a dihedral angle scan) and calculating the relative energy of each resulting conformer using quantum mechanical or molecular mechanics methods. This process identifies the global and local energy minima, which correspond to the most stable and populated conformations of the molecule in a given environment (e.g., in a vacuum or a solvent). mdpi.com It is expected that a conformation stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen (N1) would be among the most stable conformers.
Ligand-Target Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.
For 5-Methyl-3-(trifluoromethyl)picolinic acid, a docking study would require a three-dimensional structure of a relevant protein target. Picolinic acid derivatives have been investigated for a range of biological activities, including as herbicides targeting auxin-signaling proteins or as potential anticancer agents targeting kinases. pensoft.netnih.gov In a hypothetical docking simulation against a kinase, the molecule would be placed into the enzyme's ATP-binding site. The docking algorithm would then explore various poses (orientations and conformations) of the ligand within the site, scoring each based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
The results typically include a docking score (an estimation of binding affinity, often in kcal/mol) and a predicted binding pose . nih.gov A successful docking pose would show specific interactions between the ligand and key amino acid residues. For instance, the pyridine nitrogen and carboxylic acid group might form hydrogen bonds with backbone amides or charged residues like Lysine or Arginine in the active site. The trifluoromethyl group could engage in hydrophobic interactions or specific fluorine-protein contacts, while the methyl group would likely occupy a hydrophobic pocket. These simulations provide a rational basis for understanding structure-activity relationships and for designing more potent analogues. nih.gov
Table 2: Representative Data from a Molecular Docking Simulation This table illustrates the type of information generated from a ligand-target docking study. The values and interactions are hypothetical for 5-Methyl-3-(trifluoromethyl)picolinic acid binding to a generic kinase active site.
| Parameter | Result | Interpretation |
|---|---|---|
| Docking Score | -8.5 kcal/mol | A strong negative value suggests favorable binding affinity. |
| Predicted Interactions | ||
| Carboxylic Acid (-COOH) | Hydrogen bond with Lys72 | Key anchoring interaction typical for kinase inhibitors. |
| Pyridine Nitrogen (N1) | Hydrogen bond with Cys145 | Another key polar interaction stabilizing the complex. |
| Trifluoromethyl Group (-CF3) | Hydrophobic contact with Leu130 | The group occupies a non-polar sub-pocket in the active site. |
| Methyl Group (-CH3) | van der Waals contact with Val25 | Favorable interaction within a hydrophobic region. |
| Predicted Binding Pose | RMSD: 1.2 Å | Root Mean Square Deviation from a reference ligand, indicating the plausibility of the pose. |
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Interactions with Biological Macromolecules and Ligand-Target Binding:
Coordination chemistry with metal ions and implications for enzyme catalysis.
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Influence on cell signaling pathways.
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Biological Activities and Mechanistic Investigations
Investigation of Biological Activities in Pre-clinical Research Models
Antimicrobial Efficacy and Mechanisms of Action
While specific studies on the antimicrobial effects of 5-Methyl-3-(trifluoromethyl)picolinic acid are not available, the picolinic acid scaffold itself is known to possess antimicrobial properties. Picolinic acid, a catabolite of tryptophan, has demonstrated activity against the Mycobacterium avium complex, both in vitro and within macrophages. nih.gov Its mechanism is thought to involve the chelation of metal ions essential for microbial growth and potentiation of the host's immune response. nih.gov
Furthermore, the inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance the antimicrobial potency of compounds. The -CF3 group can increase a molecule's lipophilicity, facilitating its passage through bacterial cell membranes, and can improve metabolic stability. mdpi.com For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown effective growth inhibition against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These related compounds were also found to prevent and eradicate bacterial biofilms. nih.gov The mechanism for some trifluoro-anilines involves the generation of reactive oxygen species (ROS), which cause damage to bacterial membranes and disrupt cellular functions. mdpi.com
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
The anti-inflammatory potential of 5-Methyl-3-(trifluoromethyl)picolinic acid has not been directly investigated. However, research into compounds with similar structural features suggests a plausible role in modulating inflammatory pathways. The trifluoromethyl group is a key component in several known anti-inflammatory agents. For example, trifluoromethyl-containing pyrazole derivatives have been synthesized and evaluated as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. nih.gov Similarly, a derivative of N-(trifluoromethylphenyl)-benzothiazine demonstrated significant anti-inflammatory activity in rat models of inflammation, where it was found to be more potent than the reference drug meloxicam. reports-vnmedical.com.ua These findings suggest that compounds containing the trifluoromethylphenyl moiety can effectively target multiple components of the inflammatory response, including alteration, exudation, and proliferation. reports-vnmedical.com.ua
Studies on metal complexes of 5-nitropicolinic acid, a related picolinic acid derivative, have also shown promising anti-inflammatory activity in RAW 264.7 macrophage cells, indicating that the picolinic acid core can serve as a scaffold for developing anti-inflammatory agents. rsc.org
Antineoplastic Potential in Cancer Cell Lines
Although direct antineoplastic studies on 5-Methyl-3-(trifluoromethyl)picolinic acid are absent from the literature, research on a more complex derivative containing the core structure, 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride, provides significant insights into potential anticancer activity. mdpi.com This compound has demonstrated potent antiproliferative effects against various pancreatic cancer cell lines. mdpi.com The presence of the electron-withdrawing trifluoromethyl group in such structures is thought to enhance anticancer potency by altering the electronic properties and geometry of the molecule. mdpi.com
In vitro studies on 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride have determined its half-maximal inhibitory concentration (IC50) against several human pancreatic cancer cell lines. The compound showed strong cytotoxic effects after just 24 hours of exposure. mdpi.com Notably, the IC50 values against the BxPC-3 and Panc-1 cancer cell lines were significantly lower than the value for the non-cancerous human lung fibroblast cell line (WI38), suggesting a degree of selectivity for cancer cells. mdpi.com
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| BxPC-3 | Pancreatic Adenocarcinoma | 0.051 |
| Panc-1 | Pancreatic Carcinoma | 0.066 |
| AsPC-1 | Pancreatic Adenocarcinoma (metastatic) | 0.226 |
| WI38 | Normal Human Lung Fibroblast | 0.36 |
Mechanistic investigations into the antiproliferative activity of tetracyclic quinobenzothiazines, such as 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride, suggest that their mode of action may involve the intercalation of DNA. mdpi.com The planar structure of these molecules is believed to facilitate their insertion into the DNA helix, forming stable drug-DNA complexes. mdpi.com This action disrupts DNA replication and transcription, ultimately inhibiting cell proliferation and leading to apoptotic cell death. This mechanism is similar to that of established chemotherapeutic agents like doxorubicin. mdpi.com Other trifluoromethyl-containing compounds, such as certain pyrimidine (B1678525) derivatives, have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. nih.gov Its overexpression is a common feature in many cancers and is a key mechanism for tumor cells to evade apoptosis. nih.govnih.gov Mcl-1 is also a central driver of resistance against numerous established cancer therapies, including those that target other Bcl-2 family proteins like Bcl-2 and Bcl-xL. nih.gov Therefore, the direct inhibition of Mcl-1 is a highly pursued strategy in modern oncology drug development. nih.govnih.gov While there is no specific research linking 5-Methyl-3-(trifluoromethyl)picolinic acid to Mcl-1 inhibition, its potential as an anticancer agent would warrant investigation into its effects on key survival proteins like Mcl-1. Targeting Mcl-1 can restore the natural apoptotic process in cancer cells, making it a valuable, albeit currently unexplored, potential mechanism of action for this class of compounds. nih.gov
Structure-Activity Relationship (SAR) and Fluorine Effects on Bioactivity
The strategic placement of methyl and trifluoromethyl groups on the picolinic acid scaffold is crucial for its biological efficacy. The interplay of these substituents' electronic and steric properties governs the molecule's interaction with biological targets.
Impact of Trifluoromethyl Group on Lipophilicity, Electronic Properties, and Biological Potency
The trifluoromethyl (-CF3) group is a key determinant of the molecular properties of 5-Methyl-3-(trifluoromethyl)picolinic acid, profoundly influencing its lipophilicity, electronic character, and, consequently, its biological potency.
Lipophilicity: The -CF3 group is known to significantly increase the lipophilicity of a molecule. nih.gov This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, a critical factor for reaching its target site of action. The increased lipophilicity is attributed to the replacement of hydrogen atoms with more lipophilic fluorine atoms.
Biological Potency: The combined effects of increased lipophilicity and strong electron-withdrawing character often translate to enhanced biological potency. For instance, in the realm of agrochemicals, the presence of a trifluoromethyl group in picolinic acid derivatives has been associated with high herbicidal activity. nih.gov The unique physicochemical properties conferred by the -CF3 group can lead to stronger interactions with target enzymes or receptors.
Table 1: Physicochemical Properties of Trifluoromethyl and Methyl Groups
| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) |
| Lipophilicity (Hansch π) | +0.88 | +0.56 |
| Electronic Effect | Strongly Electron-Withdrawing | Weakly Electron-Donating |
| Hammett Constant (σp) | 0.54 | -0.17 |
| Steric Effect (van der Waals radius, Å) | ~2.7 | ~2.0 |
Comparative Analysis of Positional Isomers and Substituent Effects on Efficacy
The specific placement of the methyl and trifluoromethyl groups on the picolinic acid ring is a critical factor that dictates the compound's efficacy. While direct comparative studies on all positional isomers of methyl-trifluoromethyl-picolinic acid are not extensively available in the reviewed literature, the principles of structure-activity relationships in substituted pyridines and picolinic acid herbicides offer valuable insights. nih.govnih.gov
The relative positions of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group create a unique electronic environment on the pyridine (B92270) ring. This, along with steric factors, influences how the molecule docks into the active site of its biological target. For example, in the context of synthetic auxin herbicides, the substitution pattern on the picolinic acid ring is known to be crucial for binding to the auxin-signaling F-box protein 5 (AFB5). nih.gov
Strategies for Enhancing Selectivity and Activity through Structural Modification
Enhancing the selectivity and activity of bioactive compounds like 5-Methyl-3-(trifluoromethyl)picolinic acid is a primary goal in medicinal chemistry and agrochemical research. Several strategies involving structural modification can be employed to achieve this.
Modification of Substituents: One common approach is the modification of existing substituents. For example, replacing the methyl group with other alkyl groups of varying sizes or introducing different functional groups could fine-tune the steric and electronic properties of the molecule to optimize its fit and interaction with the target, thereby increasing activity and selectivity. acs.org
Introduction of New Functional Groups: The introduction of additional functional groups at other positions on the pyridine ring can create new interaction points with the target. For instance, adding a hydroxyl or amino group could introduce hydrogen bonding capabilities, potentially leading to a more specific and stronger binding interaction. nih.gov
Bioisosteric Replacement: Bioisosteric replacement is a powerful strategy where one functional group is replaced by another with similar physical or chemical properties. For instance, the methyl group could be replaced by a chlorine atom or an ethyl group to probe the effect of size and electronics on activity and selectivity. Similarly, the carboxylic acid could be esterified or converted to an amide to alter its pharmacokinetic properties and potentially improve selectivity. googleapis.com
Conformational Restriction: Introducing structural elements that restrict the conformational flexibility of the molecule can also enhance selectivity. By locking the molecule into a specific conformation that is optimal for binding to the desired target, off-target interactions can be minimized. This can be achieved by incorporating cyclic structures or introducing bulky groups that limit bond rotation.
These strategies, guided by computational modeling and structure-activity relationship studies, can lead to the development of analogues of 5-Methyl-3-(trifluoromethyl)picolinic acid with improved efficacy and a better selectivity profile.
Research Applications and Broader Impact
Utility as Biochemical Probes in Enzymology and Protein Science
While direct studies naming 5-Methyl-3-(trifluoromethyl)picolinic acid as a biochemical probe are not prevalent, its structural components suggest significant potential for use in enzymology and protein science. The picolinic acid moiety is a well-established bidentate chelating agent for various metal ions, a property crucial for probing the active sites of metalloenzymes. nih.govwikipedia.org The strategic placement of the methyl and trifluoromethyl groups allows for detailed investigation of enzyme-ligand interactions.
Elucidation of Enzyme Mechanisms
The compound's structure is well-suited for exploring enzyme mechanisms, particularly those involving metal cofactors. Picolinic acid itself is known to interact with metal ions like zinc and iron, which are essential for the catalytic activity of many enzymes. nih.gov By introducing this scaffold into an enzyme's active site, researchers can study the role of metal coordination in catalysis. The trifluoromethyl group, with its strong electron-withdrawing nature, can modulate the electronic environment of the pyridine (B92270) ring and the acidity of the carboxylic acid, thereby influencing binding affinity and catalytic interactions. mdpi.com This allows for a systematic probing of how electronic changes in a ligand affect enzyme function.
Characterization of Protein-Ligand Interactions
5-Methyl-3-(trifluoromethyl)picolinic acid serves as an excellent candidate for characterizing the specific contacts within a protein's binding pocket. nih.govnih.gov The distinct functionalities of the molecule can report on the nature of the active site environment.
Hydrophobic Interactions : The methyl group can occupy and report on the presence of small hydrophobic pockets.
Steric and Electronic Effects : The trifluoromethyl group provides a sterically defined, lipophilic, and electron-poor moiety that can probe complementary regions of a binding site. mdpi.comnih.gov Its incorporation can significantly enhance binding selectivity and affinity. nih.gov
Hydrogen Bonding and Ionic Interactions : The carboxylic acid and pyridine nitrogen offer sites for hydrogen bonding and ionic interactions, anchoring the molecule within the active site.
By using techniques such as X-ray crystallography or NMR spectroscopy, the precise orientation of this compound when bound to a protein can be determined, revealing detailed information about the topology and chemical nature of the ligand-binding site. nih.govnih.gov
| Table 1: Potential Contributions of Functional Groups to Protein-Ligand Interaction Analysis | ||
|---|---|---|
| Functional Group | Property | Application in Protein Probing |
| Picolinic Acid Core | Bidentate chelator, H-bond donor/acceptor | Probing metalloenzyme active sites; anchoring via ionic/H-bond interactions. nih.govwikipedia.org |
| Methyl Group | Lipophilic, sterically small | Mapping small hydrophobic pockets within the binding site. |
| Trifluoromethyl Group | Strongly electron-withdrawing, lipophilic, metabolically stable | Modulating electronic character of the ligand; enhancing binding affinity and stability; probing for specific steric and electronic complementarity. mdpi.comnih.gov |
Role as Key Intermediates in Complex Organic Synthesis
The structural features of 5-Methyl-3-(trifluoromethyl)picolinic acid make it a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. nih.govresearchgate.netsunfinelabs.com The carboxylic acid group provides a convenient handle for chemical modification, such as amide bond formation, while the trifluoromethylpyridine core offers a stable and functionally important scaffold.
Building Blocks for Pharmaceutical Drug Discovery
Trifluoromethylpyridine (TFMP) moieties are increasingly incorporated into drug candidates to enhance their pharmacological profiles. nih.govresearchgate.netsemanticscholar.org The inclusion of a trifluoromethyl group can improve key properties such as metabolic stability, membrane permeability, and binding affinity. mdpi.commdpi.com Compounds like 5-Methyl-3-(trifluoromethyl)picolinic acid serve as key starting materials for creating libraries of potential drug molecules. google.comdcu.ie The picolinic acid structure itself is a recognized pharmacophore with a range of biological activities. drugbank.com The synthesis of novel therapeutics for conditions such as respiratory disorders has utilized related picolinic acid intermediates. google.com
Scaffolds for Agrochemical Development, including Herbicides
The picolinic acid framework is the foundation for an important class of synthetic auxin herbicides, which function by mimicking the plant hormone auxin and causing uncontrolled growth in susceptible plants. nih.govnih.gov Notable examples of commercial herbicides based on this scaffold include picloram (B1677784) and clopyralid. nih.gov More recent developments have led to herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, underscoring the continued importance of this chemical class. nih.gov
The incorporation of a trifluoromethyl group is also a proven strategy in agrochemical design, often leading to increased efficacy and better metabolic stability in the target species. nih.govresearchgate.net Therefore, 5-Methyl-3-(trifluoromethyl)picolinic acid represents a highly promising scaffold that combines the proven herbicidal activity of the picolinic acid core with the advantageous properties conferred by the trifluoromethyl group, making it an attractive starting point for the discovery of new crop protection agents. nih.govmdpi.com
| Table 2: Application of Picolinic Acid Scaffolds in Agrochemicals | |
|---|---|
| Compound Class | Key Structural Features & Applications |
| Picolinic Acid Herbicides | Act as synthetic auxins. Examples include picloram, clopyralid, and aminopyralid. nih.gov |
| 6-Aryl-Picolinates | Modern synthetic auxin herbicides with high potency. Examples include halauxifen-methyl and florpyrauxifen-benzyl. nih.gov |
| Trifluoromethylpyridine (TFMP) Derivatives | Used widely in agrochemicals for enhanced efficacy and stability. Fluazifop-butyl is a key example. nih.govresearchgate.net |
| 5-Methyl-3-(trifluoromethyl)picolinic acid | Combines the picolinic acid core with a stabilizing trifluoromethyl group, presenting a promising scaffold for novel herbicides. nih.govmdpi.com |
Exploration of Metabolic Pathways and Biochemical Stability
Understanding the metabolic fate of a compound is critical for its development in any biological application. The structure of 5-Methyl-3-(trifluoromethyl)picolinic acid presents interesting aspects for metabolic study. The picolinic acid core can be subject to metabolic transformation. For instance, studies on picolinic acid itself show it is a catabolite of tryptophan and can be metabolized via the kynurenine (B1673888) pathway. nih.gov Bacterial degradation pathways have also been identified where picolinic acid is hydroxylated as an initial step. mdpi.com
Influence of Fluorine Substitution on Oxidative Degradation
The substitution of hydrogen atoms with fluorine has a profound impact on the chemical and metabolic properties of organic molecules, including their susceptibility to oxidative degradation. The trifluoromethyl group in 5-Methyl-3-(trifluoromethyl)picolinic acid is a key determinant of its stability.
Fluorine is the most electronegative element, and its presence in a molecule can significantly alter the electronic distribution. jst.go.jp The strong electron-withdrawing nature of the trifluoromethyl group can decrease the electron density of the pyridine ring, making it less susceptible to oxidative metabolism. nih.gov This enhanced stability against oxidative degradation is a primary reason for the incorporation of fluorine into many agrochemicals and pharmaceuticals. nih.govjst.go.jp
Studies on other fluorinated aromatic compounds have shown that fluorine substitution can block sites that would otherwise be susceptible to hydroxylation. worktribe.com For instance, if a position on an aromatic ring is a likely site for metabolic oxidation, placing a fluorine atom at that position can prevent this reaction, thereby redirecting metabolism to other sites or slowing it down altogether. doi.org
In the context of environmental degradation, which often involves oxidative processes, fluorinated compounds like those containing a trifluoromethylpyridine moiety can be more persistent. Their resistance to microbial and chemical oxidation can lead to a longer environmental half-life. The stability of the C-F bond makes these compounds generally resistant to degradation pathways that are effective for their non-fluorinated analogs.
The table below summarizes the general influence of fluorine substitution on the oxidative stability of aromatic compounds, which is applicable to 5-Methyl-3-(trifluoromethyl)picolinic acid.
| Property | Non-Fluorinated Analog | Fluorinated Analog (e.g., with -CF3) |
| Metabolic Stability | Generally lower; more susceptible to CYP-mediated oxidation. | Generally higher; the -CF3 group is resistant to oxidation. |
| Susceptibility to Hydroxylation | Aromatic ring and alkyl groups are common sites for hydroxylation. | Fluorine can block hydroxylation at the site of substitution. worktribe.com |
| Electron Density of Aromatic Ring | Higher | Lower due to the inductive effect of fluorine. jst.go.jp |
| Environmental Persistence | Varies, but generally lower. | Often higher due to resistance to oxidative degradation. |
This table provides a generalized comparison based on established principles of fluorine chemistry in metabolic and degradation pathways.
Emerging Trends and Future Research Trajectories
Development of Sustainable and Efficient Synthetic Methodologies for Fluorinated Pyridines
The synthesis of fluorinated heterocycles, including pyridines, is a cornerstone of pharmaceutical and agrochemical development. researchgate.net Historically, the introduction of fluorine atoms has often required harsh conditions or the use of pre-fluorinated building blocks, leading to multi-step, inefficient processes. orgsyn.org The trend is now shifting towards more direct, selective, and sustainable methods.
A significant area of research is the late-stage C-H (carbon-hydrogen) bond fluorination. This approach allows for the direct conversion of a C-H bond to a C-F (carbon-fluorine) bond on a pyridine (B92270) ring, greatly simplifying synthetic routes. orgsyn.org Methods using reagents like silver(II) fluoride (B91410) (AgF₂) have demonstrated high site-selectivity, particularly for positions adjacent to the nitrogen atom in the pyridine ring, and can be performed at ambient temperatures. researchgate.netorgsyn.org Another promising strategy involves Rhodium(III)-catalyzed C-H functionalization, which enables the construction of multi-substituted 3-fluoropyridines from readily available starting materials like α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov These reactions can often be set up in the air, adding to their practicality and efficiency. nih.gov
These modern approaches offer substantial improvements over classical methods, which may involve chlorine-fluorine exchange reactions on trichloromethylpyridine precursors—a common industrial method for producing trifluoromethylpyridines. researchgate.netsemanticscholar.org The development of catalytic and direct fluorination techniques is crucial for creating a more environmentally friendly and cost-effective chemical industry.
Table 1: Comparison of Synthetic Methodologies for Fluorinated Pyridines
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Classical Methods (e.g., Halogen Exchange) | Multi-step synthesis often involving chlorination followed by a chlorine-fluorine exchange reaction. researchgate.net | Well-established for industrial scale. | Often requires harsh conditions, multiple steps, and can generate significant waste. |
| C-H Bond Fluorination | Direct replacement of a hydrogen atom with a fluorine atom on the pyridine ring using reagents like AgF₂. researchgate.netorgsyn.org | High atom economy, simplifies synthesis, allows for late-stage functionalization. | Reagent cost, control of regioselectivity in complex molecules. |
| Metal-Catalyzed Cross-Coupling | Rhodium-catalyzed reactions to build the fluorinated pyridine ring from simpler precursors. nih.gov | High efficiency, good functional group tolerance, predictable regioselectivity. nih.gov | Catalyst cost and sensitivity, removal of metal residues from the final product. |
| Electrophilic Fluorination | Use of electrophilic fluorinating agents like Selectfluor® to introduce fluorine onto the heterocyclic ring. acs.org | Can be performed in aqueous conditions, moderate to good yields for specific substrates. acs.org | Regioselectivity can be an issue depending on the substrate's electronic properties. |
Advanced Pharmacological Profiling and Target Deconvolution Strategies
Understanding the biological effects of a compound like 5-Methyl-3-(trifluoromethyl)picolinic acid is essential for its development as a potential therapeutic agent. Pharmacological profiling involves a systematic examination of the compound's functional effects across a wide range of biological assays to determine its selectivity and identify any unintended activities. nih.gov This broad screening can reveal potential "pharmacological toxicity" but also uncover new and useful therapeutic applications. nih.gov For instance, studies on fluorinated picolinic acid derivatives complexed with metals have been conducted to evaluate their in-vitro anticancer activities. nih.gov
Once a desirable biological effect (a phenotype) is observed, the next critical step is target deconvolution—the process of identifying the specific molecular targets (e.g., proteins, enzymes) with which the compound interacts to produce that effect. researchgate.netpharmafocusasia.com This is a crucial and often rate-limiting step in drug discovery. nih.govacs.org Modern target deconvolution strategies have moved beyond traditional methods to embrace more sophisticated, unbiased approaches.
Several advanced strategies are now employed:
Affinity Chromatography: The compound is immobilized on a solid support to "capture" its binding partners from cell extracts. technologynetworks.com
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the entire proteome upon compound binding, allowing for target identification in a native cellular context. researchgate.net
Genetic Screening: Techniques like genome-wide CRISPR knockout screens can identify genes (and by extension, proteins) that are essential for the compound's activity. nih.govacs.org In this approach, cells where the target has been knocked out become resistant to the compound's effects, allowing for their positive selection and identification. nih.govacs.org
Protein & Cell Microarrays: These high-throughput methods involve screening a labeled version of the small molecule against thousands of purified proteins or arrayed cells to identify interactions. pharmafocusasia.comtechnologynetworks.com
These methods are essential for elucidating a compound's mechanism of action, assessing potential polypharmacology or off-target effects, and providing a rational basis for further drug design. researchgate.net
Application of Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of new molecules. nih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions, significantly accelerating the traditional design-make-test-analyze (DMTA) cycle in drug discovery. acs.org
For a molecule like 5-Methyl-3-(trifluoromethyl)picolinic acid, AI and ML can be applied in several ways:
Predictive Modeling: ML models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel analogs before they are synthesized. This allows chemists to prioritize the most promising candidates, saving time and resources. mdpi.com
Generative and Inverse Design: Instead of just predicting the properties of a given molecule, generative models can design new molecules from scratch that are optimized for desired properties, such as high binding affinity to a specific biological target. mdpi.com
Synthesis Planning: AI platforms can perform retrosynthetic analysis, proposing viable and efficient synthetic routes for target molecules, potentially identifying more sustainable pathways than those devised by traditional methods. philadelphia.edu.jo
Drug-Target Interaction: Deep learning models can predict the binding affinity between a small molecule and a protein target, helping to screen large virtual libraries of compounds and identify potential hits. philadelphia.edu.jo
By leveraging AI and ML, researchers can more intelligently search the vast chemical space to design derivatives of 5-Methyl-3-(trifluoromethyl)picolinic acid with enhanced potency, improved selectivity, and better safety profiles. acs.orgmdpi.com
Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Agrochemical Science
The unique properties imparted by the fluorine atoms and the pyridine scaffold make 5-Methyl-3-(trifluoromethyl)picolinic acid a compound of interest across multiple scientific disciplines. researchgate.netnih.gov Future research will increasingly rely on interdisciplinary collaboration to fully exploit its potential.
Agrochemical Science: Trifluoromethylpyridines (TFMPs) are a well-established and highly important class of compounds in the agrochemical industry. researchoutreach.org They are key structural motifs in numerous herbicides, insecticides, and fungicides. researchgate.netsemanticscholar.org The demand for TFMP derivatives has grown steadily due to their proven efficacy. semanticscholar.orgresearchoutreach.org Research into 5-Methyl-3-(trifluoromethyl)picolinic acid could lead to the development of new crop protection agents with novel modes of action or improved environmental profiles. researchgate.net
Chemical Biology: The intersection of chemistry and biology is critical for exploring the therapeutic potential of this compound. nih.gov Chemical biologists can use it as a tool to probe biological pathways. Advanced target identification methods, such as CRISPR-based genetic screens, are prime examples of chemical biology in action, providing an unbiased way to understand how a small molecule perturbs cellular systems. nih.govacs.org
Materials Science: Picolinic acids are effective chelating agents for metal ions. nih.gov This property can be exploited in materials science. For example, related fluorinated pyridine carboxylic acids are used as building blocks for preparing organometallic complexes that function as catalysts or have applications in photoluminescent materials and dyes. ossila.com The specific electronic properties conferred by the trifluoromethyl group could be harnessed to create novel materials with unique optical or catalytic characteristics.
By integrating insights and techniques from these diverse fields, the scientific community can unlock the full potential of 5-Methyl-3-(trifluoromethyl)picolinic acid, driving innovation from the farm field to the pharmacy and beyond.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing high-purity 5-Methyl-3-(trifluoromethyl)picolinic acid?
- Methodology : A multi-step synthesis approach is commonly employed. For example, coupling reactions involving halogenated intermediates (e.g., brominated picolinic acids) with trifluoromethylating agents under palladium catalysis can yield the target compound. Critical steps include:
- Purification : Flash chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates .
- Acidification : Final hydrolysis of esters using NaOH in tetrahydrofuran (THF), followed by HCl acidification to precipitate the product .
- Yield Optimization : Reaction temperature (75–120°C) and stoichiometric ratios (1:1.2 for coupling agents) are critical parameters .
Q. How is 5-Methyl-3-(trifluoromethyl)picolinic acid characterized for structural validation?
- Methodology : Use orthogonal analytical techniques:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., trifluoromethyl group at C3, methyl at C5) .
- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) for molecular weight verification and fragmentation pattern analysis .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Common Impurities : Residual starting materials (e.g., unreacted brominated precursors) or dehalogenated byproducts.
- Resolution Strategies :
- Chromatographic Separation : Gradient elution in flash chromatography to remove non-polar impurities .
- Recrystallization : Use of ethanol/water mixtures to improve crystalline purity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in coordination chemistry?
- Methodology : Study its ligand behavior in metal complexes (e.g., Co(II) or Pd(II)) using X-ray crystallography. Key findings:
- Coordination Geometry : The trifluoromethyl group stabilizes distorted octahedral geometries via weak C–F···Cg interactions (centroid distances: 3.025–3.605 Å) .
- Agostic Interactions : B–H···Co bonds in cobalt complexes enhance stability, as observed in bis[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]borato complexes .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Methodology :
- Catalyst Screening : Test Pd(PPh) vs. Pd(dppf)Cl for Suzuki-Miyaura couplings to improve catalytic turnover .
- Solvent Optimization : Replace DMF with toluene/water biphasic systems to reduce side reactions .
- Microwave-Assisted Synthesis : Shorten reaction times (30–60 minutes) to minimize decomposition .
Q. How can contradictions in reported biological activity (e.g., enzyme inhibition) be resolved?
- Methodology :
- Assay Standardization : Use the Bradford method for protein quantification to ensure consistent enzyme concentrations across studies .
- Dose-Response Curves : Generate IC values under varying pH and temperature conditions to identify assay-sensitive parameters .
- Structural Analog Comparison : Compare inhibitory activity with 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid (CAS: 656830-26-1) to isolate substituent effects .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodology :
- Solubility Screening : Conduct parallel experiments in DMSO, THF, and chloroform at 25°C and 60°C.
- Computational Modeling : Use COSMO-RS simulations to predict solubility based on the compound’s logP (estimated: 2.1–2.5) .
- Crystallinity Impact : Amorphous vs. crystalline forms (via XRPD) may explain discrepancies .
Experimental Design Considerations
Q. What in vitro models are suitable for studying its metabolic stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
